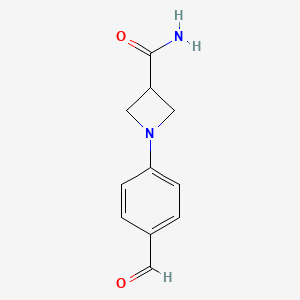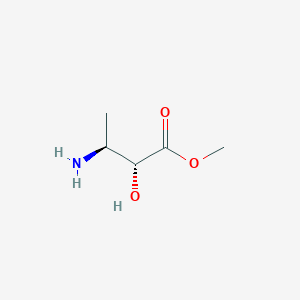
(2R,3S)-Methyl3-amino-2-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-Methyl3-amino-2-hydroxybutanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Methyl3-amino-2-hydroxybutanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from D-serine, which involves several steps including protection, functional group transformation, and deprotection . The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalysis or fermentation processes. These methods leverage the specificity of enzymes or microbial strains to produce the desired stereoisomer with high efficiency . The use of renewable resources and environmentally friendly processes is also a focus in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-Methyl3-amino-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or amines.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2R,3S)-Methyl3-amino-2-hydroxybutanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2R,3S)-Methyl3-amino-2-hydroxybutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, influencing metabolic processes and biochemical reactions . Its stereochemistry is crucial for its binding affinity and specificity, affecting its overall activity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-2-hydroxymethylpyrrolidin-3-ol: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3S)-isocitric acid: Shares the same stereochemistry but differs in its chemical structure and applications.
Uniqueness
(2R,3S)-Methyl3-amino-2-hydroxybutanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interactions compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C5H11NO3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
methyl (2R,3S)-3-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3(6)4(7)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4+/m0/s1 |
InChI-Schlüssel |
ZWEUQQKBVZDPQZ-IUYQGCFVSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C(=O)OC)O)N |
Kanonische SMILES |
CC(C(C(=O)OC)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


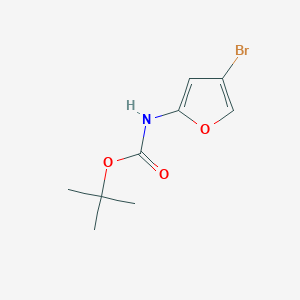

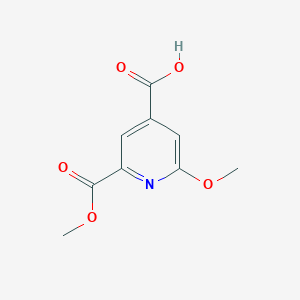
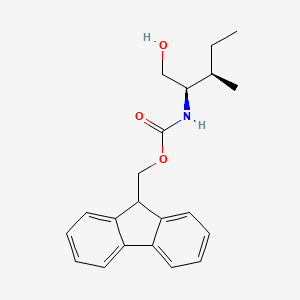

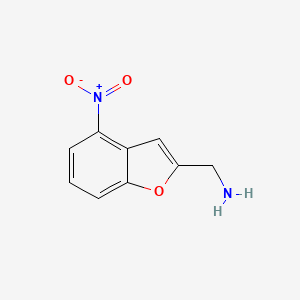



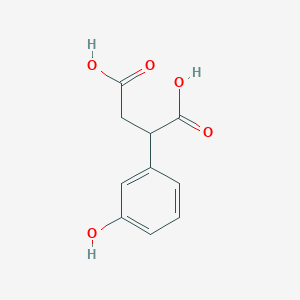
![Ethanol, 2-[2-(3-thienyloxy)ethoxy]-](/img/structure/B13152095.png)
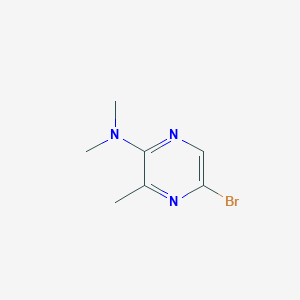
![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
